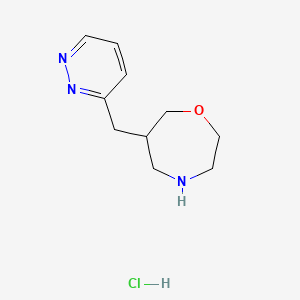
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt)
Overview
Description
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) is a useful research compound. Its molecular formula is C16H19F6N3O5 and its molecular weight is 447.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicine: Treatment of Inflammatory Disorders
This compound has been identified as a potential antagonist of GPR84, a G-protein-coupled receptor involved in inflammatory conditions. It could be used in pharmaceutical compositions for the prevention and/or treatment of various inflammatory conditions, including inflammatory bowel diseases (IBD), rheumatoid arthritis, vasculitis, lung diseases such as COPD and IPF, neuroinflammatory conditions, infectious diseases, autoimmune diseases, endocrine and/or metabolic diseases, and diseases involving impairment of immune cell functions .
Biotechnology: Enzyme Substrate Identification
In biotechnology, this compound could be involved in the study of enzyme-catalyzed reactions, particularly with UbiD-like enzymes. These enzymes catalyze decarboxylation reactions on a broad range of aromatic substrates, which is crucial for biocatalysis applications. The compound could be used to identify potential substrates for novel decarboxylase activity, which has implications for environmental biotechnology and synthetic biology .
Chemistry: Synthesis and Catalysis
The compound may serve as a precursor or an intermediate in synthetic chemistry for the production of various novel compounds. It could be used in the synthesis of dihydropyrimidinoisquinolinones, which have applications in treating inflammatory disorders by targeting specific receptors or enzymes involved in the disease pathology .
Materials Science: SHP2 Inhibition
In materials science, this compound could be used in the development of inhibitors for SHP2, a protein tyrosine phosphatase involved in cell signaling. SHP2 inhibitors have potential applications in preventing or treating diseases related to SHP2, which include certain types of cancer and other diseases where SHP2 plays a role in disease progression .
Environmental Science: Aromatic Decarboxylation
The compound could be significant in environmental science, particularly in the study of aromatic decarboxylation processes. Understanding these processes is essential for developing biocatalysts that can convert environmental pollutants into less harmful substances, thereby reducing environmental impact .
properties
IUPAC Name |
2-(3-pyridin-3-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2C2HF3O2/c13-11(16)12(6-8-15-12)5-1-3-10-4-2-7-14-9-10;2*3-2(4,5)1(6)7/h2,4,7,9,15H,1,3,5-6,8H2,(H2,13,16);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJKBRPJFDUJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1(CCCC2=CN=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F6N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





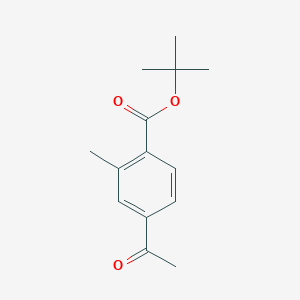


![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)
![4-[3-(4,4,5,5-Tetramethyl-{1,3,2}dioxaborolan-2-yl)-phenyl]-thiomorpholine 1,1-dioxide](/img/structure/B1402369.png)
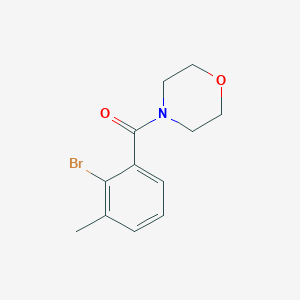

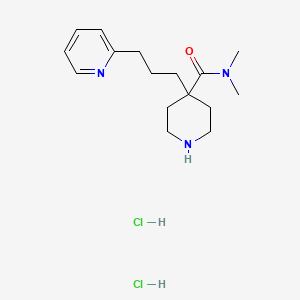
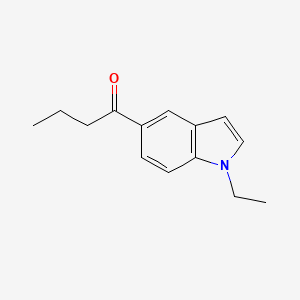

![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)
